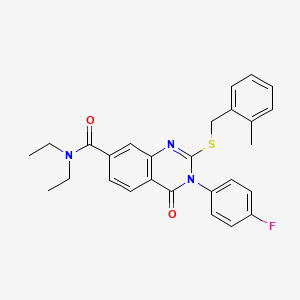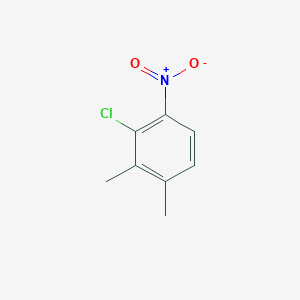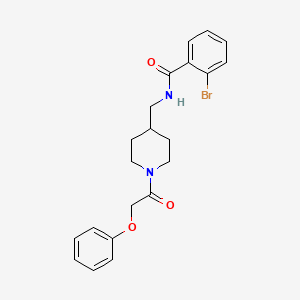
2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a piperidine ring, and a phenoxyacetyl group . Benzamides and piperidines are both important structures in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamides can generally be synthesized through the reaction of an amine with a carboxylic acid or its derivative . Piperidines can be synthesized through various methods, including cyclization and multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would contribute a planar structure, while the piperidine ring would add a cyclic structure .Applications De Recherche Scientifique
Synthesis and Properties of Phenoxo-Bridged Dicopper(II) Complexes : A study by Amudha, Thirumavalavan, and Kandaswamy (1999) discusses the synthesis and properties of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which could have potential applications in magnetic and electrochemical fields (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Preparation of Novel Non-peptide CCR5 Antagonists : Bi (2014) and De-ju (2014, 2015) have worked on the preparation and characterization of N-Allyl-4-chloro-N-(piperidin-4-yl) benzamide and its derivatives. These studies involve synthesizing novel non-peptide CCR5 antagonists, which have implications in therapeutic applications, especially in the treatment of conditions like HIV (Bi, 2014); (De-ju, 2014); (De-ju, 2015).
Radiosynthesis for Serotonin Receptors : Mertens et al. (1994) explored the radiosynthesis of compounds with high affinity for serotonin-5HT2-receptors, which could be promising tracers for γ-emission tomography, a diagnostic tool in neurology (Mertens et al., 1994).
Solid State Conformations and Antidopaminergic Effects : The work by Högberg et al. (1986) on the X-ray structures of 2,6-disubstituted benzamides, such as remoxipride hydrochloride, contributes to understanding the solid-state conformations and their potential antidopaminergic effects, which could be significant in developing treatments for disorders like schizophrenia (Högberg et al., 1986).
Synthesis and Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Coordination Chemistry of Copper (II) : Majumder et al. (2016) designed N,N,O-donor Schiff-base ligands for exploring the coordination chemistry of Cu(II), which has implications in fields like catalysis and material science (Majumder et al., 2016).
Antimicrobial Profile of Novel Benzamides : The study by Khatiwora et al. (2013) focuses on the synthesis, characterization, and bioactivity of new benzamides and their metal complexes, which could have applications in developing new antimicrobial agents (Khatiwora et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c22-19-9-5-4-8-18(19)21(26)23-14-16-10-12-24(13-11-16)20(25)15-27-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGGSDRNWDHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


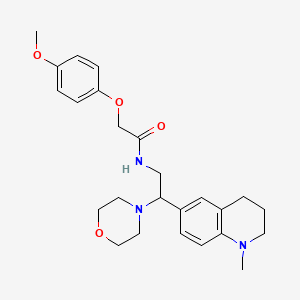
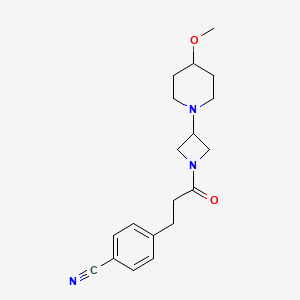
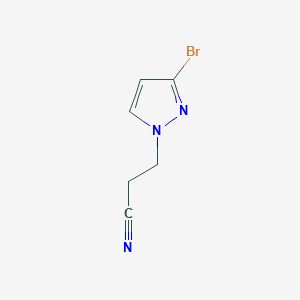
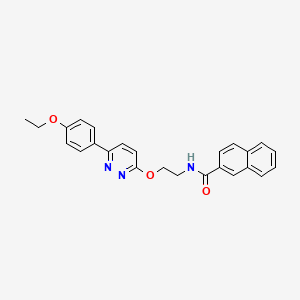
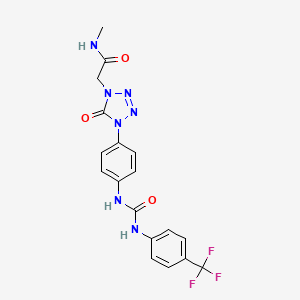
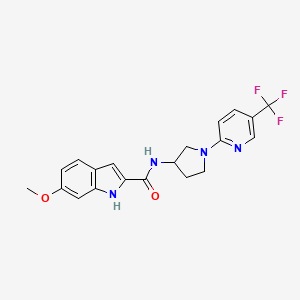
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2669698.png)
![Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2669700.png)
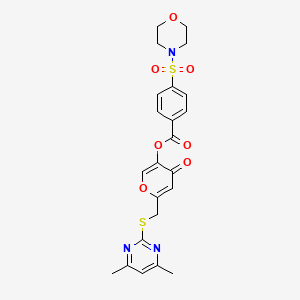
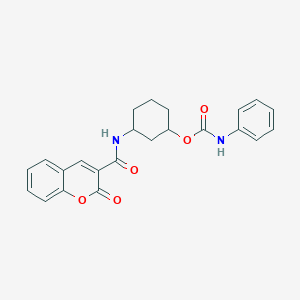
![2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2669705.png)
